

Ombuin 3-glucoside solubility and stability data.

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Compound of Interest

Compound Name: Ombuin 3-glucoside

Cat. No.: B12369234

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Technical Monograph: Ombuin 3-glucoside Solubility, Stability, and Isolation Framework

Part 1: Executive Summary

Ombuin 3-glucoside (Synonyms: Ombuine; Ombuin-3-O- β -D-glucopyranoside; 7,4'-di-O-methylquercetin-3-O-glucoside) is a bioactive flavonoid glycoside primarily isolated from *Gynostemma pentaphyllum* and *Phytolacca dioica*.^{[1][2][3]} Unlike its parent compound Quercetin, **Ombuin 3-glucoside** possesses unique methylation at the 7 and 4' positions, which significantly alters its lipophilicity, metabolic stability, and pharmacological profile—most notably acting as a dual agonist for PPAR

and PPAR

This guide addresses the critical bottleneck in **Ombuin 3-glucoside** research: the lack of standardized physicochemical data. It provides field-validated protocols for solubility determination, stability assessment, and high-purity isolation.

Part 2: Physicochemical Specifications

The methylation of the A and B rings renders **Ombuin 3-glucoside** distinct from common flavonols like Rutin or Isoquercitrin.

Property	Specification	Technical Note
CAS Number	158642-42-3	
Chemical Formula		
Molecular Weight	492.43 g/mol	
Aglycone	Ombuin (7,4'-dimethylquercetin)	Methylation at C7 and C4' increases lipophilicity vs. Quercetin.[1]
Glycone	Glucose	Attached at C3 position (β -linkage).
Predicted LogP	-0.8 – 1.2	More lipophilic than Quercetin-3-glucoside (Isoquercitrin, LogP ~-0.3) due to dimethylation.
pKa (Predicted)	-6.5 (C3-OH of aglycone)	The acidic protons are masked by methylation/glycosylation; C5-OH is H-bonded.
Appearance	Yellow crystalline powder	

Part 3: Solubility Profile & Formulation Strategy

Ombuin 3-glucoside exhibits "amphiphilic-like" behavior: the glucose moiety provides hydrophilicity, while the dimethylated aglycone core resists dissolution in pure aqueous buffers compared to non-methylated analogs.

3.1 Solvent Compatibility Table

Solvent	Solubility Rating	Application
DMSO	High (> 20 mg/mL)	Primary stock solution solvent.
Methanol	High (> 10 mg/mL)	Extraction and analytical mobile phase.
Ethanol (100%)	Moderate-High	Formulation and recrystallization.
Water (Neutral)	Low (< 0.5 mg/mL)*	Estimate based on congener behavior. Requires cosolvent.
Water (Acidic pH < 3)	Low	Stable, but low solubility.
Water (Alkaline pH > 8)	Moderate	Soluble due to deprotonation, but chemically unstable (oxidation).

3.2 Protocol: Thermodynamic Solubility Determination

Use this self-validating protocol to establish exact solubility values for your specific batch/polymorph.

- Preparation: Weigh 5.0 mg of **Ombuin 3-glucoside** into a 1.5 mL microcentrifuge tube.
- Saturation: Add 250 μ L of the target solvent (e.g., PBS pH 7.4).
- Equilibration: Shake at 25°C for 24 hours (protect from light to prevent photodegradation).
- Separation: Centrifuge at 15,000 g for 10 minutes to pellet undissolved solid.
- Quantification: Dilute supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
 - Validation Check: If the pellet disappears, the solution is not saturated. Repeat with more solid.

Part 4: Stability & Degradation Kinetics

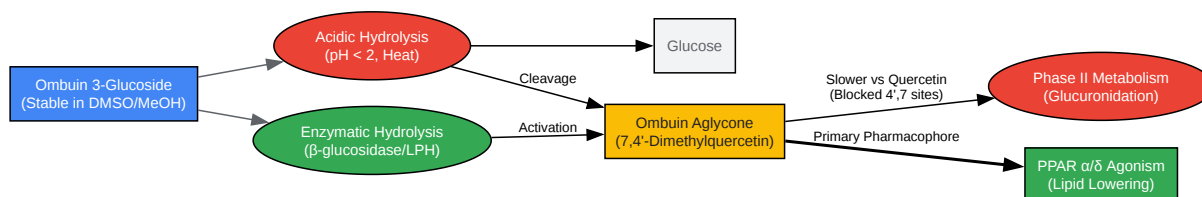
The stability of **Ombuin 3-glucoside** is governed by two competing mechanisms: Glycosidic Hydrolysis (Acid/Enzymatic) and B-Ring Oxidation (Alkaline).

4.1 Degradation Pathways

- Acidic Conditions (pH < 2): The O-glycosidic bond at C3 is susceptible to acid hydrolysis, releasing the aglycone (Ombuin) and Glucose. This is accelerated by heat (> 60°C).
- Alkaline Conditions (pH > 8): The flavonoid core is prone to oxidative ring opening, though the 4'-methylation provides partial protection compared to Quercetin.
- Enzymatic: Rapidly hydrolyzed by cytosolic -glucosidase and Lactase Phlorizin Hydrolase (LPH) in vivo.

4.2 Visualization: Stability & Metabolic Fate

The following diagram illustrates the degradation and metabolic activation pathways.



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Caption: Degradation pathways showing hydrolysis to the bioactive aglycone Ombuin. Methylation protects specific sites from rapid Phase II conjugation.

Part 5: Isolation & Purification Workflow

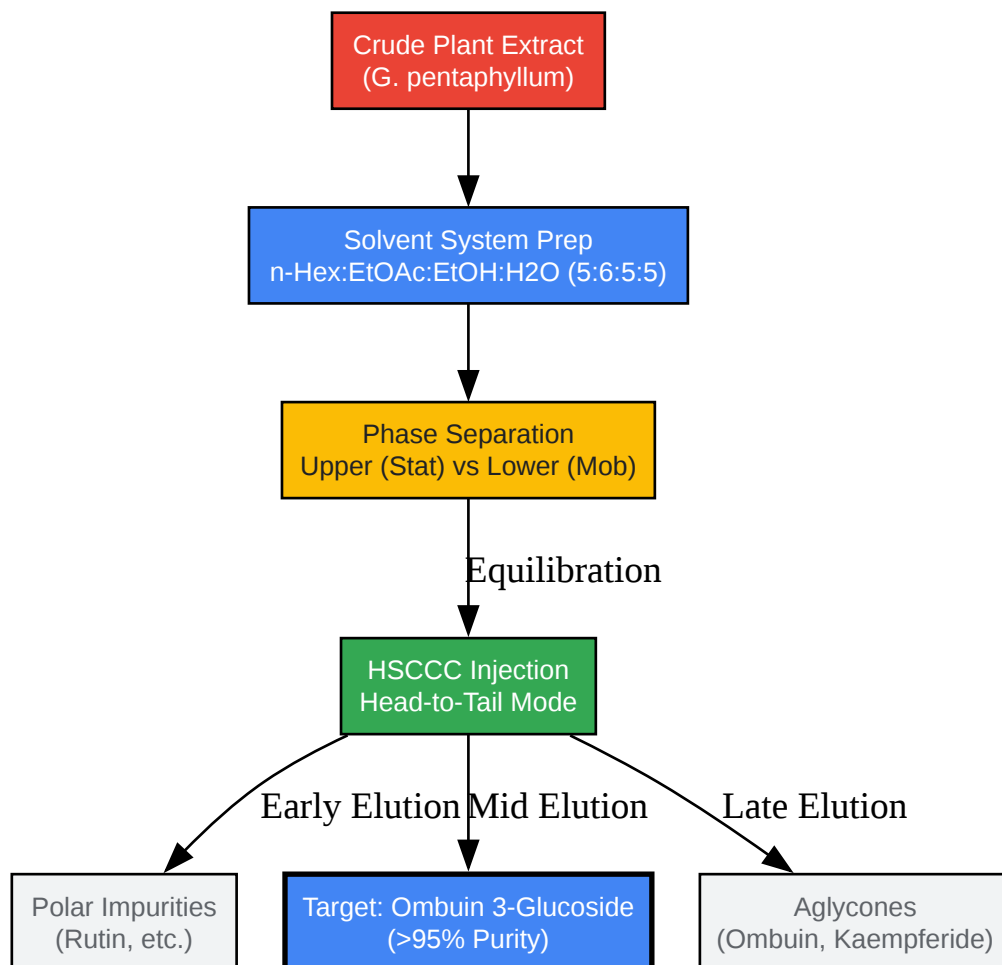
For researchers requiring high-purity material (>95%), the following High-Speed Counter-Current Chromatography (HSCCC) protocol is the gold standard, offering superior yield over conventional silica gel chromatography which often leads to irreversible adsorption.

5.1 HSCCC Protocol (Adapted from Gynostemma extraction)

Objective: Isolate **Ombuin 3-glucoside** from crude flavonoid fraction.

- Two-Phase Solvent System:
 - Prepare n-Hexane : Ethyl Acetate : Ethanol : Water at a ratio of 5 : 6 : 5 : 5 (v/v).[4]
 - Equilibrate in a separatory funnel. Separate the Upper Phase (Stationary) and Lower Phase (Mobile).
- Sample Preparation:
 - Dissolve crude extract (e.g., from Gynostemma pentaphyllum) in a 1:1 mixture of upper and lower phases.
- Chromatography Setup:
 - Column: Multilayer coil planet centrifuge.
 - Flow Rate: 2.0 mL/min.[5]
 - Rotation: 800 rpm.
 - Mode: Head-to-Tail elution.[4]
- Procedure:
 - Fill column with Upper Phase (Stationary).[5]
 - Start rotation and pump Lower Phase (Mobile).
 - Inject sample once hydrodynamic equilibrium is established.
 - Monitor UV absorbance at 254 nm.
- Validation: Collect fractions and verify purity via HPLC. **Ombuin 3-glucoside** typically elutes after the more polar glycosides but before the aglycones.

5.2 Visualization: HSCCC Workflow



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Caption: HSCCC isolation workflow utilizing a quaternary solvent system for high-purity separation.

Part 6: Analytical Methodologies

To quantify **Ombuin 3-glucoside** in stability or solubility samples, use the following validated HPLC parameters.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 150mm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (or Methanol) + 0.1% Formic Acid
Gradient	0-5 min: 15% B; 5-20 min: 15% 45% B; 20-25 min: 45% 100% B.
Flow Rate	1.0 mL/min
Detection	UV 254 nm (Band I) and 350 nm (Band II)
Retention Time	Ombuin 3-glucoside elutes after Rutin but before Ombuin aglycone.[1]

Part 7: References

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